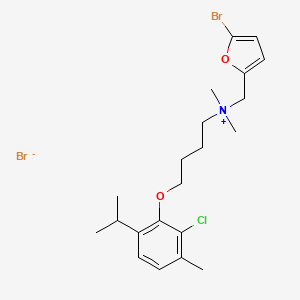
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide is a useful research compound. Its molecular formula is C21H30Br2ClNO2 and its molecular weight is 523.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(6-Chlorothymyloxy)butyl)dimethyl(5-bromo-2-furfuryl)ammonium bromide , with a CAS number of 60723-99-1, is a quaternary ammonium salt (QAS) that has garnered attention for its potential biological activities. This article delves into its biological activity, specifically focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H30BrClN2O2, and its molecular weight is approximately 523.79 g/mol. The structure features a quaternary ammonium center, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H30BrClN2O2 |
| Molecular Weight | 523.79 g/mol |
| CAS Number | 60723-99-1 |
| Chemical Classification | Quaternary Ammonium Salt |
Antimicrobial Properties
Quaternary ammonium salts, including this compound, are known for their broad-spectrum antimicrobial activity. Their mechanisms of action typically involve:
- Membrane Disruption : QASs interact with microbial cell membranes, leading to destabilization and lysis. The positively charged nitrogen atom associates with negatively charged phospholipid membranes, causing structural changes that increase permeability and ultimately result in cell death .
-
Biocidal Mechanisms : The compound exhibits biocidal properties through various mechanisms:
- Electrophilic Reactions : The presence of halides and peroxides allows for covalent interactions that can inactivate essential enzymes within microbial cells .
- Hydrophobic Interactions : The hydrophobic tails of QASs penetrate the lipid bilayer, altering membrane fluidity and leading to cell lysis at concentrations near the minimum inhibitory concentration (MIC) .
Case Studies
-
Antibacterial Activity
- A study demonstrated that quaternary ammonium salts exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The effectiveness varies based on the alkyl chain length; generally, QASs with longer chains show enhanced activity against Gram-negative bacteria due to better membrane penetration .
-
Antifungal Activity
- Research indicates that QASs also possess antifungal properties. For example, hexadecyltrimethylammonium bromide (CTAB) was shown to reverse charge distributions on fungal cell surfaces, facilitating QAS penetration without disrupting the membrane integrity . This mechanism is crucial for targeting filamentous fungi and yeasts.
- Toxicological Studies
属性
CAS 编号 |
60723-99-1 |
|---|---|
分子式 |
C21H30Br2ClNO2 |
分子量 |
523.7 g/mol |
IUPAC 名称 |
(5-bromofuran-2-yl)methyl-[4-(2-chloro-3-methyl-6-propan-2-ylphenoxy)butyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C21H30BrClNO2.BrH/c1-15(2)18-10-8-16(3)20(23)21(18)25-13-7-6-12-24(4,5)14-17-9-11-19(22)26-17;/h8-11,15H,6-7,12-14H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
AFLXICPWIWAGQQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCCCC[N+](C)(C)CC2=CC=C(O2)Br)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















